molecular formula C10H20N2O B1462134 (R)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one CAS No. 1258066-52-2

(R)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one

Cat. No. B1462134
CAS RN: 1258066-52-2
M. Wt: 184.28 g/mol
InChI Key: SDPYMZWEYMJMGO-SECBINFHSA-N
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Description

“®-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one” is a synthetic cathinone . Synthetic cathinones are derivatives of cathinone, a natural alkaloid found in the shrub Catha edulis . They are known to have psychoactive properties .


Synthesis Analysis

The synthesis of such compounds is often achieved through the reaction of 2-bromo-1-phenylpentan-1-one with alkoxide reagents to yield epoxide intermediates that can then be reacted with pyrrolidine . A Grignard reaction between phenylmagnesium halide with 2-(pyrrolidin-1-yl)pentanamide has also been suggested .


Molecular Structure Analysis

The molecular structure of “®-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one” is similar to other synthetic cathinones, with a pyrrolidine ring attached to the nitrogen atom of the amide group .


Chemical Reactions Analysis

Two major metabolic pathways were revealed: (1) the reduction of the β-keto moiety to 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-ol (OH-α-PVP, diastereomers) partly followed by conjugation to its glucuronide, and (2) the oxidation at the 2″-position of the pyrrolidine ring to α-(2″-oxo-pyrrolidino)valerophenone (2″-oxo-α-PVP) via the putative intermediate α-(2″-hydroxypyrrolidino)valerophenone (2″-OH-α-PVP) .

Mechanism of Action

Synthetic cathinones, including “®-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one”, are known to act as selective inhibitors of dopamine and norepinephrine transporters with little effect on serotonin trafficking, resulting in central nervous system stimulatory effects .

Safety and Hazards

Synthetic cathinones pose a significant threat to the health and lives of their users . They have been associated with a number of adverse effects, including intoxications and fatal poisonings . The abuse of these substances has been increasing, especially among teenagers and young adults .

properties

IUPAC Name

(2R)-2-amino-4-methyl-1-pyrrolidin-1-ylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-8(2)7-9(11)10(13)12-5-3-4-6-12/h8-9H,3-7,11H2,1-2H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPYMZWEYMJMGO-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)N1CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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